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Compound of Interest

Compound Name: 1-ethyl-1H-tetrazol-5-amine

Cat. No.: B183018 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-ethyl-1H-tetrazol-5-amine (CAS No. 65258-53-9), a key heterocyclic building block in

medicinal and materials chemistry. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes

technical accuracy with field-proven insights to facilitate the unambiguous identification and

characterization of this compound.

Introduction
1-Ethyl-1H-tetrazol-5-amine (C₃H₇N₅) belongs to the class of N-substituted 5-aminotetrazoles.

The tetrazole ring is a significant pharmacophore in drug discovery, often serving as a

bioisostere for a carboxylic acid group. The ethyl substitution at the N-1 position influences the

molecule's lipophilicity and metabolic stability, making its precise characterization crucial for

structure-activity relationship (SAR) studies. While a comprehensive characterization of

functionalized 1-ethyl-5-aminotetrazoles has been reported, this guide focuses on the

foundational spectroscopic data of the parent compound.[1][2]

This guide will delve into the expected spectroscopic signatures of 1-ethyl-1H-tetrazol-5-
amine, providing a basis for its identification and quality control. The experimental protocols

described herein are designed to be self-validating, ensuring the generation of high-quality,

reproducible data.
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Molecular Structure and Logic
The structural framework of 1-ethyl-1H-tetrazol-5-amine dictates its spectroscopic properties.

The molecule comprises an ethyl group attached to a tetrazole ring, which is further substituted

with an amino group. This arrangement gives rise to distinct signals in various spectroscopic

techniques.

Figure 1: Molecular structure of 1-ethyl-1H-tetrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-ethyl-1H-tetrazol-5-amine, both ¹H and ¹³C NMR provide diagnostic signals.

¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show signals corresponding to the ethyl group protons

and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature

of the tetrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-1H-tetrazol-5-amine in DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.1 Quartet (q) 2H -N-CH₂-CH₃

~1.3 Triplet (t) 3H -N-CH₂-CH₃

~5.7 Broad Singlet 2H -NH₂

Interpretation:

The methylene protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to

coupling with the adjacent methyl protons. Their downfield shift to around 4.1 ppm is a direct

consequence of being attached to the electronegative nitrogen atom of the tetrazole ring.
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The methyl protons (-CH₃) of the ethyl group are predicted to be a triplet, resulting from

coupling to the methylene protons, and will appear further upfield around 1.3 ppm.

The amine protons (-NH₂) are expected to present as a broad singlet. The chemical shift of

these protons can be variable and is dependent on factors such as solvent, concentration,

and temperature due to hydrogen bonding and exchange. In a polar aprotic solvent like

DMSO-d₆, the signal is often more clearly observed.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Ethyl-1H-tetrazol-5-amine in DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~156 C5 (Tetrazole ring)

~42 -N-CH₂-CH₃

~14 -N-CH₂-CH₃

Interpretation:

The carbon atom of the tetrazole ring (C5) is expected to be the most downfield signal due to

the influence of the four nitrogen atoms.

The methylene carbon (-N-CH₂-CH₃) will appear at an intermediate chemical shift.

The methyl carbon (-N-CH₂-CH₃) will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:
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Accurately weigh 5-10 mg of 1-ethyl-1H-tetrazol-5-amine.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The choice of DMSO-d₆ is strategic as it is a polar aprotic solvent that can effectively

dissolve the amine and often allows for clearer observation of exchangeable N-H protons

compared to other solvents like chloroform-d.

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

Insert the sample into the spectrometer and lock on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4

seconds, and a relaxation delay of 2 seconds. The number of scans can be adjusted to

achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to

single lines for each carbon. A larger number of scans will be necessary due to the lower

natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale to the TMS signal.

Integrate the signals in the ¹H NMR spectrum.
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Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. For 1-ethyl-1H-tetrazol-5-amine, the key vibrational bands will be those associated

with the N-H, C-H, C=N, and N=N bonds.

Table 3: Predicted IR Absorption Bands for 1-Ethyl-1H-tetrazol-5-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, two bands

N-H stretching (asymmetric

and symmetric) of the primary

amine

2980 - 2850 Medium to Weak
C-H stretching of the ethyl

group

1650 - 1580 Medium to Strong
N-H bending (scissoring) of the

primary amine

1600 - 1475 Medium
C=N and N=N stretching of the

tetrazole ring

1470 - 1430 Medium C-H bending of the ethyl group

1100 - 1000 Medium Tetrazole ring vibrations
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Interpretation:

The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250

cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

A medium to strong absorption between 1650-1580 cm⁻¹ due to N-H bending further

confirms the primary amine functionality.

The C-H stretching of the ethyl group will be observed in the typical aliphatic region of 2980-

2850 cm⁻¹.

The characteristic vibrations of the tetrazole ring, including C=N and N=N stretching, are

expected in the 1600-1475 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a convenient and rapid method for

obtaining high-quality spectra of solid samples.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.

Sample Analysis:

Place a small amount of the solid 1-ethyl-1H-tetrazol-5-amine sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Data Processing:

The instrument software automatically performs the background subtraction.

The resulting spectrum can be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 1-Ethyl-1H-tetrazol-5-amine

m/z Interpretation

113 Molecular ion [M]⁺

98 [M - CH₃]⁺

85
[M - C₂H₄]⁺ (McLafferty-like rearrangement) or

[M - N₂]⁺

69 [M - C₂H₄ - NH₂]⁺

Interpretation:

The molecular ion peak at m/z 113 would confirm the molecular weight of the compound.

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (five in

this case) will have an odd nominal molecular weight.

Loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment at m/z 98.

A significant peak at m/z 85 could arise from the loss of ethylene (C₂H₄) via a McLafferty-like

rearrangement or the loss of a nitrogen molecule (N₂) from the tetrazole ring.

Further fragmentation could lead to other characteristic ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b183018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₃H₇N₅]⁺
m/z = 113

[C₂H₄N₅]⁺
m/z = 98- •CH₃

[CH₃N₅]⁺
m/z = 85

- C₂H₄

Click to download full resolution via product page

Figure 3: Plausible fragmentation pathways for 1-ethyl-1H-tetrazol-5-amine.

Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Methodology: Electron Ionization (EI) mass spectrometry is a common technique for the

analysis of relatively small, volatile organic molecules.

Sample Introduction:

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is

introduced into the instrument, often via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization:

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

Mass Analysis:

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

abundance versus m/z.
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Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the comprehensive characterization of 1-ethyl-1H-tetrazol-5-amine. The

predicted data and detailed protocols in this guide serve as a robust framework for researchers

to confirm the identity, purity, and structure of this important heterocyclic compound. Adherence

to the described methodologies will ensure the generation of reliable and reproducible data,

which is paramount in scientific research and drug development.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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